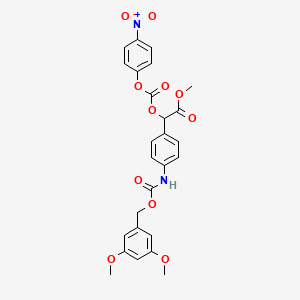
Dmba-sil-pnp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMBA-SIL-PNP involves multiple steps, starting with the preparation of 3,5-dimethyl-benzyl alcohol (DMBA) caging moiety. This moiety undergoes 1−4/1−6 elimination upon radical hydroxylation initiated via clinically relevant doses of X-ray irradiation . The intermediate is then further processed to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is stored under recommended conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DMBA-SIL-PNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
DMBA-SIL-PNP has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Applied in studies involving drug delivery systems and cellular interactions.
Medicine: Significant in cancer research for targeted drug delivery to tumor cells.
Industry: Utilized in the production of drug-linker conjugates for pharmaceutical applications
Mechanism of Action
The mechanism of action of DMBA-SIL-PNP involves the release of an active therapeutic payload upon exposure to ionizing radiation. The 3,5-dimethyl-benzyl alcohol (DMBA) caging moiety undergoes elimination upon radical hydroxylation, resulting in the localized release of the active drug. This process enhances the cytotoxicity of the drug, making it more effective in targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
7,12-Dimethylbenz[a]anthracene (DMBA): An immunosuppressor and powerful organ-specific laboratory carcinogen used in cancer research.
Monomethyl auristatin E (MMAE): A cytotoxic agent used in antibody-drug conjugates for cancer therapy.
Uniqueness
DMBA-SIL-PNP is unique due to its ability to release the active drug upon exposure to ionizing radiation, which allows for spatially localized drug delivery. This property minimizes off-target effects and enhances the therapeutic index of the drug .
Properties
Molecular Formula |
C26H24N2O11 |
|---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
methyl 2-[4-[(3,5-dimethoxyphenyl)methoxycarbonylamino]phenyl]-2-(4-nitrophenoxy)carbonyloxyacetate |
InChI |
InChI=1S/C26H24N2O11/c1-34-21-12-16(13-22(14-21)35-2)15-37-25(30)27-18-6-4-17(5-7-18)23(24(29)36-3)39-26(31)38-20-10-8-19(9-11-20)28(32)33/h4-14,23H,15H2,1-3H3,(H,27,30) |
InChI Key |
ZZRDZSLWFXWULS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)COC(=O)NC2=CC=C(C=C2)C(C(=O)OC)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















